molecular formula C22H25FN6O4S B560049 Czc-25146 CAS No. 1191911-26-8

Czc-25146

Cat. No. B560049
M. Wt: 488.5
InChI Key: XXHHOTZUJIXPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CZC-25146 is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) with IC50 values of 4.76 nM and 6.87 nM for human wild type LRRK2 and G2019S LRRK2, respectively . It also inhibits PLK4, GAK, TNK1, CAMKK2, and PIP4K2C .


Molecular Structure Analysis

The molecular formula of CZC-25146 is C22H25FN6O4S, and its molecular weight is 488.54 . The formal name is N-[2-[[5-fluoro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-methanesulfonamide .


Chemical Reactions Analysis

CZC-25146 is known to inhibit several kinases including PLK4, GAK, TNK1, CAMKK2, and PIP4K2C . It prevents mutant LRRK2-induced injury of neurons in vitro .


Physical And Chemical Properties Analysis

CZC-25146 is a crystalline solid that is soluble to 100 mM in DMSO . It is stable if stored as directed and should be protected from light and heat .

Safety And Hazards

CZC-25146 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHHOTZUJIXPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Czc-25146

Citations

For This Compound
110
Citations
D Kent, SS Ng, P Khoshkenar, AM Syanda, CZ Li… - bioRxiv, 2021 - biorxiv.org
… We therefore tested CZC-25146 in the ATZ mouse model … CZC-25146 inhibits LRRK2 kinase activity and induces autophagy. Cumulatively, these findings support the use of CZC-25146 …
Number of citations: 7 www.biorxiv.org
N Ramsden, J Perrin, Z Ren, BD Lee, N Zinn… - ACS chemical …, 2011 - ACS Publications
… We demonstrate that CZC-25146 prevents mutant LRRK2-induced injury of cultured rodent and human neurons with mid-nanomolar potency. These precise chemical probes further …
Number of citations: 163 pubs.acs.org
E Lobbestael, L Civiero, T De Wit, JM Taymans… - Scientific reports, 2016 - nature.com
… SH-SY5Y cells, overexpressing LRRK2, were treated for different periods of time with CZC-25146 followed by total RNA isolation and QPCR analysis. In parallel, cells were treated with …
Number of citations: 81 www.nature.com
JM Hatcher, HG Choi, DR Alessi, NS Gray - Leucine-rich repeat kinase 2 …, 2017 - Springer
… -IN-1 (1) [13] and CZC-25146 (2) [14] were developed through … CZC-25146 inhibited the activity of recombinant human wild-… -IN-1 and CZC-25146 and displayed similar biochemical …
Number of citations: 30 link.springer.com
Y Zhou, T Guo, X Li, Y Dong, P Galatsis… - …, 2014 - pubs.rsc.org
… Of these compounds, CZC-25146 was found to attenuate Parkinson's disease-related … Several synthetic analogues of CZC-25146 were further tested in in vitro enzyme activity and cell …
Number of citations: 11 pubs.rsc.org
F Atashrazm, N Dzamko - Clinical pharmacology: advances and …, 2016 - Taylor & Francis
… CZC-54252 and CZC-25146 are other early “tool” inhibitors with improved specificity and … whereas CZC-25146 showed a cleaner profile, inhibiting only five kinases. In vivo, CZC-25146 …
Number of citations: 68 www.tandfonline.com
SS Bhayye, K Roy, A Saha - Medicinal Chemistry Research, 2014 - Springer
… Although LRRK2-IN1 and CZC-25146 have high selectivity toward LRRK2, their ability to … The compounds LRRK2-IN1, CZC-25146, and TEA684 contain aminopyrimidine scaffold, …
Number of citations: 10 link.springer.com
MHR Ludtmann, M Kostic, A Horne, S Gandhi… - Cell death & …, 2019 - nature.com
… with DMSO, LRRK2-IN-1 or CZC-25146 and assessed neuronal cell death after 12 h. LRRK2-IN-1 increased neuronal cell death to 27.9% (± 3.8%) and CZC-25146 to 44.6% ( ± 2.6%) …
Number of citations: 56 www.nature.com
T De Wit, V Baekelandt, E Lobbestael - Molecular neurobiology, 2019 - Springer
… To test whether the observed effects of LRRK2 kinase inhibition are reversible, cells were treated for different time periods with CZC-25146 or PF-06447475, followed by a washout …
Number of citations: 17 link.springer.com
HG Choi, J Zhang, X Deng, JM Hatcher… - ACS medicinal …, 2012 - ACS Publications
Activating mutations in leucine-rich repeat kinase 2 (LRRK2) are present in a subset of Parkinson's disease (PD) patients and may represent an attractive therapeutic target. Here, we …
Number of citations: 129 pubs.acs.org

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